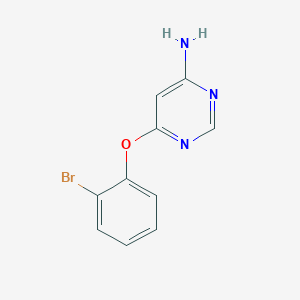

6-(2-Bromophenoxy)pyrimidin-4-amine

Description

6-(2-Bromophenoxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a bromophenoxy substituent at the 6-position and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and anticancer drug development . The bromophenoxy group introduces steric bulk and electron-withdrawing properties, which can influence binding affinity, metabolic stability, and solubility.

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

6-(2-bromophenoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C10H8BrN3O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H,(H2,12,13,14) |

InChI Key |

SNWBIDMRFORLHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=NC(=C2)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-Bromophenyl)-6-fluoropyrido[3,2-d]pyrimidin-4-amine (AB8448)

- Structure : Features a pyrido[3,2-d]pyrimidine core with a 3-bromophenyl and 6-fluoro substituent.

- Activity: Pyrido[3,2-d]pyrimidines are known kinase inhibitors. The bromophenyl group may enhance target engagement through hydrophobic interactions, while fluorine improves metabolic stability .

- Key Difference: The pyrido[3,2-d]pyrimidine core in AB8448 offers a larger planar surface for π-π stacking compared to the simpler pyrimidine ring in 6-(2-Bromophenoxy)pyrimidin-4-amine.

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

- Structure : Contains a 4-bromophenyl group and dimethoxyphenyl substituent.

- Key Difference: The 2-amine and 4-bromophenyl substituents in this compound contrast with the 4-amine and 6-bromophenoxy groups in the target molecule, leading to divergent electronic and steric profiles.

Pyrimidine Derivatives with Bioactive Substituents

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Ligand L0K7GF)

- Structure : Combines a pyrido[3,2-d]pyrimidine core with a fluoropyridinyl group.

- Activity: Demonstrated low nanomolar potency against MAP4K4, a kinase involved in cancer progression. The fluoropyridinyl group enhances selectivity and bioavailability .

- Key Difference: The fluoropyridinyl substituent provides a hydrogen-bond acceptor, whereas the bromophenoxy group in the target compound may prioritize hydrophobic interactions.

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

- Structure : Contains bromine at the 5-position and a trifluoromethyl-oxadiazole moiety.

- Activity : Exhibits broad-spectrum insecticidal and fungicidal activity (LC₅₀ = 4.22 ± 0.47 mg/L against Mythimna separata). The bromine atom contributes to target binding, while the oxadiazole group improves lipophilicity .

- Key Difference: The trifluoromethyl-oxadiazole moiety in U8 introduces polarizability absent in 6-(2-Bromophenoxy)pyrimidin-4-amine.

Solubility and Lipophilicity

- The bromophenoxy group in 6-(2-Bromophenoxy)pyrimidin-4-amine increases molecular weight and lipophilicity compared to analogs like 6-(4-methoxyphenyl)pyrimidin-4-amine (logP = ~2.5 estimated), which has a smaller methoxy substituent .

- Halogenated derivatives (e.g., U8, AB8448) generally exhibit lower aqueous solubility but improved membrane permeability, critical for central nervous system (CNS) penetration or pesticidal activity .

Data Tables

Table 2. Physicochemical Properties

Preparation Methods

Two-Step Synthesis via 4,6-Dichloropyrimidine

The most widely documented method involves sequential functionalization of 4,6-dichloropyrimidine (Figure 1).

Step 1: Ammonolysis to 4-Amino-6-chloropyrimidine

4,6-Dichloropyrimidine is treated with aqueous ammonia or gaseous ammonia under controlled conditions (30–60°C, atmospheric pressure). The reaction proceeds via nucleophilic substitution at the 4-position, selectively replacing chlorine with an amine group due to the higher reactivity of the 4-position compared to the 6-position. Monitoring via HPLC ensures residual 4,6-dichloropyrimidine ≤0.1% before isolation. The intermediate 4-amino-6-chloropyrimidine is purified via crystallization, yielding 89.4% with 99.3% purity (HPLC).

Step 2: Phenoxy Substitution at the 6-Position

4-Amino-6-chloropyrimidine reacts with 2-bromophenol in the presence of a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–8 hours. The base deprotonates 2-bromophenol, enhancing its nucleophilicity for substitution at the electron-deficient 6-position of the pyrimidine ring. Post-reaction, the mixture is cooled, filtered, and purified via column chromatography (ethyl acetate/petroleum ether, 2:8) to yield 6-(2-bromophenoxy)pyrimidin-4-amine.

Alternative Pathway: Cyclocondensation of Chalcone Analogues

A less common approach involves constructing the pyrimidine ring from a pre-functionalized enone intermediate (Figure 2).

Intermediate Synthesis: (E)-1-(2-Bromophenoxy)-3-arylprop-2-en-1-one

2-Bromophenol is condensed with an aryl aldehyde (e.g., benzaldehyde) via Claisen-Schmidt condensation in ethanol with NaOH (20°C, 1 hour). The resulting chalcone analogue is cyclized with guanidine nitrate in refluxing ethanol (4 hours) in the presence of LiOH. This method introduces the 2-bromophenoxy group during ring formation, but yields are lower (70–75%) due to competing side reactions.

Reaction Optimization and Mechanistic Insights

Key Factors Influencing Step 2 Substitution

-

Solvent Selection : DMF outperforms DMSO in achieving >90% conversion due to superior solvation of the intermediate.

-

Base Strength : NaOH (3 equiv.) ensures complete deprotonation of 2-bromophenol, while weaker bases (e.g., K₂CO₃) require extended reaction times.

-

Temperature : Reactions at 100°C reduce time to 4 hours but risk decomposition; 80°C balances efficiency and stability.

Side Reactions and Mitigation

-

Over-Amination : Excess ammonia in Step 1 may yield 4,6-diaminopyrimidine. Controlled ammonia dosing and real-time HPLC monitoring mitigate this.

-

O-Alkylation : Competing ether formation is negligible due to the electrophilicity of the 6-position pyrimidine carbon.

Characterization and Analytical Data

Spectroscopic Profiles

Purity and Yield Comparison

Industrial Scalability and Environmental Considerations

The two-step method is preferred for scale-up due to:

Q & A

Q. What are the common synthetic routes for 6-(2-Bromophenoxy)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: Bromophenol derivatives react with halogenated pyrimidines under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-pyrimidine backbone .

- Step 2: Amine functionalization at the 4-position via Buchwald-Hartwig coupling or direct amination with NH₃/NH₂ sources .

Key considerations : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (Pd-based for coupling) significantly affect yield (50–85%) and purity. Impurities often arise from incomplete substitution or over-bromination side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 6-(2-Bromophenoxy)pyrimidin-4-amine?

- ¹H/¹³C NMR : The bromophenoxy group shows characteristic aromatic splitting patterns (δ 7.2–7.8 ppm), while the pyrimidine ring protons resonate at δ 8.1–8.5 ppm. Use deuterated DMSO for solubility .

- IR : Key peaks include N-H stretching (~3350 cm⁻¹ for amine) and C-Br vibrations (~600 cm⁻¹) .

- HRMS : Expect [M+H]+ at m/z 295.03 (C₁₀H₈BrN₃O⁺). Confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can structural modifications to 6-(2-Bromophenoxy)pyrimidin-4-amine enhance its binding affinity to kinase targets, and what experimental approaches validate these changes?

- Modifications :

- Validation :

- Kinase assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence polarization .

- Molecular docking : AutoDock4 or Schrödinger Suite to predict binding poses with kinases (e.g., EGFR or VEGFR2) .

- X-ray crystallography : Resolve co-crystal structures with target kinases to identify critical H-bonds (e.g., amine-NH to kinase backbone carbonyl) .

Q. How can researchers resolve contradictions in reported biological activity data for 6-(2-Bromophenoxy)pyrimidin-4-amine derivatives?

- Case example : Discrepancies in IC₅₀ values for dihydrofolate reductase (DHFR) inhibition may arise from:

- Assay variability : Use standardized protocols (e.g., NADPH consumption rates) .

- Compound purity : Validate via HPLC (≥95% purity) and control for residual solvents .

- Cellular context : Compare activity in cell-free vs. cell-based assays to account for membrane permeability differences .

- Solution : Perform meta-analysis across studies, prioritizing data from peer-reviewed sources with full experimental disclosure .

Q. What strategies improve the metabolic stability of 6-(2-Bromophenoxy)pyrimidin-4-amine in preclinical studies?

- Structural tweaks :

- Fluorinate the phenoxy ring to block cytochrome P450 oxidation .

- Replace the amine with a urea or carbamate prodrug moiety to enhance plasma stability .

- In vitro assays :

Methodological Guidance

Q. How to design a robust SAR study for 6-(2-Bromophenoxy)pyrimidin-4-amine analogs?

- Key parameters :

- Library design : Synthesize 10–20 derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the bromophenoxy and pyrimidine positions .

- Data collection :

| Substituent | LogP | pKa | IC₅₀ (nM) |

|---|---|---|---|

| -Br | 2.8 | 4.1 | 120 |

| -CF₃ | 3.2 | 3.9 | 85 |

| -OCH₃ | 1.9 | 4.5 | 220 |

Q. What computational tools are recommended for predicting the physicochemical properties of 6-(2-Bromophenoxy)pyrimidin-4-amine?

- LogP/pKa prediction : ChemAxon or ACD/Labs .

- Solubility : Use COSMO-RS or QSPR models trained on pyrimidine datasets .

- Toxicity : ADMET Predictor™ or ProTox-II for hepatotoxicity alerts .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of 6-(2-Bromophenoxy)pyrimidin-4-amine in cancer cell lines?

- Potential factors :

- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7, A549) with controlled passage numbers .

- Apoptosis vs. necrosis : Use annexin V/PI staining to clarify mechanisms .

- Resolution : Replicate studies under identical conditions (e.g., 10% FBS, 48h exposure) and share raw data via open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.